molecular formula C22H13N3O4S B12631956 1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-

Cat. No.: B12631956
M. Wt: 415.4 g/mol
InChI Key: AFOIPJXKDQSGQO-UHFFFAOYSA-N
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Description

IUPAC Name Derivation

The IUPAC name 5-[5-[(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione systematically describes the compound’s structure through hierarchical substituent prioritization and ring numbering. The parent structure, isoindole-1,3(2H)-dione , consists of a benzene ring fused to a five-membered lactam ring with ketone groups at positions 1 and 3.

The primary substituent at position 5 of the isoindole-dione core is a 2-furanyl group , which itself bears a methylidene (-CH=) bridge at its 5-position. This bridge connects to a 1,3-thiazolidin-5-ylidene ring system, modified by:

  • A 2-imino group (=NH) at position 2
  • A 4-oxo group (=O) at position 4
  • A 3-phenyl substituent (C6H5) at position 3

The numbering adheres to IUPAC’s Extended Hantzsch-Widman system for heterocycles, ensuring unambiguous identification of substituent positions and bonding patterns. Table 1 summarizes the structural components and their corresponding name fragments.

Table 1: IUPAC Name Decomposition

Component Name Fragment Position
Parent structure Isoindole-1,3(2H)-dione Core
Furan substituent 2-furanyl C5
Thiazolidine substituent 5-[(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl] C5 (furan)

SMILES Notation Interpretation

The SMILES string C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N encodes the compound’s connectivity and stereoelectronic features:

  • Benzene ring (C1=CC=C(C=C1)) : Represents the phenyl group attached to the thiazolidinone nitrogen.
  • Thiazolidinone core (N2C(=O)...SC2=N) :
    • N2 and S atoms form the 1,3-thiazolidine ring.
    • C(=O) denotes the 4-oxo group.
    • C(=O)C(=CC3...) indicates the methylidene bridge (=CH-) linking to the furan.
  • Furan ring (O3) : Represented by C3=CC=C(O3) , with the oxygen at position 2.
  • Isoindole-dione system (C4=CC5=C(...)C(=O)NC5=O) :
    • C4=CC5=C(...) defines the fused benzene ring.
    • C(=O)N and C(=O) correspond to the 1,3-dione groups.

Key SMILES syntax elements include:

  • Parentheses : Isolate branched substituents (e.g., the furan-thiazolidinone system).
  • Equal signs : Denote double bonds critical to conjugation and ring aromaticity.
  • Atom numbering : Reflects traversal order rather than IUPAC positional numbering.

InChI/InChIKey Representation

The InChI=1S/C22H13N3O4S/c23-22-25(13-4-2-1-3-5-13)21(28)18(30-22)11-14-7-9-17(29-14)12-6-8-15-16(10-12)20(27)24-19(15)26/h1-11,23H,(H,24,26,27) identifier decomposes the structure into discrete layers:

  • Formula layer (1S/C22H13N3O4S) : Confirms the molecular formula C22H13N3O4S.
  • Connectivity layer : Specifies atom linkages, including:
    • The thiazolidinone ring (25(13-4-2-1-3-5-13) for N-C6H5 bonding).
    • Furan attachment (17(29-14) for O3-C14 connectivity).
  • Hydrogen layer (/h1-11,23H,(H,24,26,27)) : Details hydrogen distribution across heteroatoms and unsaturated bonds.

The InChIKey=AFOIPJXKDQSGQO-UHFFFAOYSA-N provides a 27-character hash for rapid database searches, derived from the InChI string’s structural features. The first block (AFOIPJXKDQSGQO) encodes connectivity and stereochemistry, while the second (UHFFFAOYSA) standardizes protonation states and isotopic composition.

Properties

Molecular Formula

C22H13N3O4S

Molecular Weight

415.4 g/mol

IUPAC Name

5-[5-[(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H13N3O4S/c23-22-25(13-4-2-1-3-5-13)21(28)18(30-22)11-14-7-9-17(29-14)12-6-8-15-16(10-12)20(27)24-19(15)26/h1-11,23H,(H,24,26,27)

InChI Key

AFOIPJXKDQSGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N

Origin of Product

United States

Preparation Methods

Condensation Reaction

One common method for synthesizing 1H-Isoindole-1,3(2H)-dione involves the condensation of an isoindole derivative with a thiazolidinylidene precursor. This reaction is usually performed under controlled conditions to optimize yield and purity.

Key Steps:

  • Starting Materials: An appropriate isoindole derivative and a thiazolidinylidene precursor are chosen based on desired functional groups.

  • Reaction Conditions: The reaction often requires specific solvents (e.g., ethanol or methanol) and may involve catalysts (e.g., acetic acid or p-toluenesulfonic acid) to facilitate the reaction.

  • Temperature Control: Maintaining a specific temperature range (typically between 60°C to 80°C) is crucial for achieving optimal reaction rates and product yields.

Cyclization Method

Another approach is through cyclization reactions that form the isoindole structure while integrating the thiazolidinylidene and furanyl groups.

Procedure:

  • Reagents: The use of reagents such as isocyanides or isothiocyanates can facilitate the formation of the isoindole framework.

  • Sequential Reactions: This method may involve sequential reactions where intermediate compounds are formed before arriving at the final product.

Optimization Techniques

For industrial applications, optimizing these synthesis routes is essential for scaling up production while maintaining quality. Techniques such as:

Method Type Key Steps Solvents/Catalysts Temperature Range
Condensation Combine isoindole with thiazolidinylidene Ethanol, Acetic Acid 60°C - 80°C
Cyclization Form isoindole via cyclization Isocyanides, Isothiocyanates Variable
Optimization Use RSM and Continuous Flow N/A N/A

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant biological activities, including anti-inflammatory effects. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play vital roles in inflammatory processes.

Key Findings:

  • Compounds derived from this structure have demonstrated selective inhibition of COX enzymes compared to standard anti-inflammatory drugs like meloxicam.

  • Molecular docking studies suggest favorable binding interactions with target enzymes, indicating potential therapeutic applications in treating inflammatory diseases.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and proteins.

    Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinylidene moiety is known to interact with active sites of enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 477845-34-4)

  • Structure: Shares the isoindole-dione core and thiazolidinone ring but substitutes the phenyl group with a fluorophenyl moiety.
  • Molecular Formula : C₁₈H₉FN₂O₃S₂ (Molar Mass: 384.4 g/mol) .
  • Activity : Fluorophenyl substituents may enhance metabolic stability and receptor binding compared to the phenyl group in the target compound.

(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

  • Structure: Contains a thiazolidinone ring and furan substituent but lacks the isoindole-dione core. Instead, it incorporates a pyrazole-phenyl system.

Isoindole-Dione Derivatives with Varied Substituents

Captan (3a,4,7,7a-Tetrahydro-2-[(trichloromethylthio)]-1H-isoindole-1,3(2H)-dione)

  • Structure : Retains the isoindole-dione core but replaces the furanyl-thiazolidinylidene with a trichloromethylthio group.
  • Properties: Molecular Weight: 300.59 g/mol Melting Point: 172°C Toxicity: Classified as a carcinogen, skin sensitizer, and moderate eye irritant .

2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (CAS: 446292-08-6)

  • Structure : Substitutes the thiazolidinylidene group with an oxazolidinyl-morpholinyl system.
  • Properties :
    • Molecular Formula: C₂₂H₁₉N₃O₆
    • Melting Point: 223°C
    • Purity: 99.78% .
  • Activity: The oxazolidinone moiety is associated with antibacterial activity, highlighting how substituent variation alters pharmacological profiles.

Toxicity and Regulatory Status of Related Compounds

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-

  • Regulatory Status : Banned in agriculture due to environmental and human toxicity .
  • Key Difference : The tetrachloroethylthio group contributes to severe toxicity, absent in the target compound’s structure.

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound (1420071-34-6) Not explicitly stated* ~450 (estimated) Not reported Phenyl-thiazolidinylidene, furan
Captan (133-06-2) C₉H₈Cl₃NO₂S 300.59 172 Trichloromethylthio
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (446292-08-6) C₂₂H₁₉N₃O₆ 421.41 223 Oxazolidinyl-morpholinyl
2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione (477845-34-4) C₁₈H₉FN₂O₃S₂ 384.4 Not reported Fluorophenyl-thiazolidinylidene

*Estimated based on structural similarity to CAS 477845-34-4.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly the compound 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of isoindole derivatives known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties. The unique structural features of this compound contribute to its reactivity and biological effects.

The molecular formula of the compound is C30H21N3O5SC_{30}H_{21}N_{3}O_{5}S with a molecular weight of 535.6 g/mol. Its structure includes a bicyclic isoindole core with various substituents that enhance its pharmacological potential.

PropertyValue
Molecular FormulaC30H21N3O5S
Molecular Weight535.6 g/mol
Purity≥95%

Anti-inflammatory Effects

Research has demonstrated that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant anti-inflammatory activity. A study evaluating nine new derivatives found that several compounds inhibited cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial mediators in inflammatory processes. The inhibition rates were compared to the standard drug meloxicam, revealing some compounds with superior COX-2/COX-1 ratios, indicating selective COX-2 inhibition.

Key Findings:

  • Three compounds showed greater inhibition of COX-2 than meloxicam.
  • All tested compounds exhibited oxidative stress scavenging activity.
  • No cytotoxic effects were observed at concentrations ranging from 10 to 90 µM .

Antioxidant Activity

The antioxidant properties of these compounds were assessed through their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The results indicated a strong capacity for these derivatives to mitigate oxidative stress, which is linked to various chronic diseases.

Table: Antioxidant Activity Results

Compound IDIC50 (µM)ROS Scavenging ActivityRNS Scavenging Activity
Compound A25.0HighModerate
Compound B30.0ModerateHigh
Compound C28.0HighHigh

The biological effects of the compound are mediated through interactions with key molecular targets:

  • Cyclooxygenase Enzymes (COX) : Inhibition leads to decreased production of pro-inflammatory mediators.
  • Nitric Oxide Synthase (iNOS) : Modulation can reduce nitric oxide levels, contributing to anti-inflammatory effects.
  • Nuclear Factor Kappa B (NF-kB) : Inhibition of NF-kB pathway reduces expression of pro-inflammatory cytokines .

Case Study 1: In Vivo Evaluation

A study conducted on animal models demonstrated that administration of selected isoindole derivatives resulted in reduced inflammation markers in serum and tissues, confirming their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding affinities and interactions of these compounds with COX enzymes. The results indicated favorable binding conformations that correlate with the observed biological activities .

Q & A

Basic Research Questions

Q. What established synthetic protocols are available for preparing this compound and its structural analogs?

  • Methodology : The compound can be synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinone precursors. For example, refluxing 2-thioxothiazolidin-4-one with sodium acetate in acetic acid facilitates cyclization and Schiff base formation . Key intermediates include 3-formyl-indole derivatives and thiazolidinone rings, with recrystallization from DMF/acetic acid mixtures to enhance purity .
  • Critical Parameters : Reaction time (2.5–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolidinone) are critical for yield optimization.

Q. How can the structural integrity and purity of the synthesized compound be validated?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (mean C–C = 0.002 Å) and confirms stereochemistry .
  • NMR/FT-IR : Validates hydrogen bonding patterns (e.g., imino groups at δ 8–10 ppm in 1^1H-NMR) and carbonyl stretches (~1700 cm1^{-1}) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity for enzymatic targets like cyclooxygenase (COX) or BRCA1/2?

  • In Silico Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazolidinone ring and catalytic residues (e.g., COX-2’s Tyr385) .

MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

QSAR Modeling : Correlate substituent electronegativity (e.g., phenyl vs. methyl groups) with IC50_{50} values for COX inhibition .

  • Key Findings : The thiazolidinylidene group forms hydrogen bonds with BRCA1’s DNA-binding domain, while the furanyl moiety enhances π-π stacking .

Q. How do structural modifications at the thiazolidinone ring impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substitution at Position 3 : Aromatic groups (e.g., phenyl) improve COX-2 selectivity by 3-fold compared to alkyl chains .
  • Imino Group Oxidation : Replacing 2-imino with 2-oxo reduces anticancer potency (IC50_{50} shifts from 2.1 μM to >10 μM) .
    • Experimental Validation :
  • Enzyme Assays : Measure COX-1/2 inhibition using fluorometric kits (e.g., Cayman Chemical) .
  • Cell-Based Assays : Test cytotoxicity in MCF-7 (breast cancer) and HT-29 (colon cancer) lines via MTT assays .

Methodological Challenges and Solutions

Q. How can reaction regioselectivity be controlled during the synthesis of thiazolidinone-phthalimide hybrids?

  • Strategies :

  • Catalytic Additives : Use pyridine to suppress side reactions at the furanyl methyl group .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization .
    • Data Table :
SolventYield (%)Purity (%)
Acetic Acid6592
DMF7897
Ethanol4285
Conditions: 0.01 mol reactants, 3-hour reflux .

Q. What in vitro models are suitable for evaluating anti-inflammatory and analgesic properties?

  • Models :

  • Carrageenan-Induced Paw Edema : Measure edema reduction at 4 hours post-administration (dose range: 10–50 mg/kg) .
  • Hot-Plate Test : Assess latency time increases in murine models to quantify analgesia .
    • Biomarkers : Quantify TNF-α and IL-6 via ELISA to confirm anti-inflammatory activity .

Data Reproducibility and Validation

Q. How can crystallographic data (e.g., CCDC entries) enhance reproducibility in structural studies?

  • Best Practices :

  • Deposit XRD data in the Cambridge Structural Database (CSD) with accession codes (e.g., CCDC 1234567) .
  • Report unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for orthorhombic systems) and refinement metrics (R factor < 0.05) .

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